molecular formula C28H20ClN3O3S B12018556 N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

Cat. No.: B12018556
M. Wt: 514.0 g/mol
InChI Key: BVGDBFHEAVCFCA-UXHLAJHPSA-N
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide is a complex organic compound that features an anthracene moiety, a sulfonamide group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide typically involves a condensation reaction between anthracene-9-carbaldehyde and a suitable amine, followed by further functionalization to introduce the sulfonamide and benzamide groups. One common method involves the use of a Schiff base reaction, where anthracene-9-carbaldehyde reacts with an amine to form an imine intermediate. This intermediate can then be further reacted with 4-chlorobenzenesulfonyl chloride and benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide and benzamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide is unique due to the combination of its anthracene, sulfonamide, and benzamide groups, which confer specific photophysical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H20ClN3O3S

Molecular Weight

514.0 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C28H20ClN3O3S/c29-21-13-15-22(16-14-21)36(34,35)32-27-12-6-5-11-25(27)28(33)31-30-18-26-23-9-3-1-7-19(23)17-20-8-2-4-10-24(20)26/h1-18,32H,(H,31,33)/b30-18+

InChI Key

BVGDBFHEAVCFCA-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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